Iron(III) oxalate hexahydrate

Description

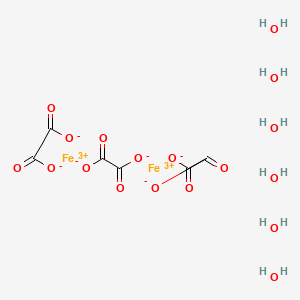

Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(3+);oxalate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIZVVTJVNNRX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Fe2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724679 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166897-40-1 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxalate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Ferric Oxalate Hexahydrate

Foreword: Beyond the Formula - A Structural Perspective

To the researchers, scientists, and drug development professionals who rely on a molecule's precise architecture, Ferric Oxalate Hexahydrate, Fe₂ (C₂O₄)₃·6H₂O, presents a fascinating case study.[1][2] While its chemical formula is straightforward, its true functional potential in areas from materials science to pharmaceuticals is dictated by its three-dimensional crystal structure.[3] The arrangement of its iron centers, the bridging nature of its oxalate ligands, and the specific roles of its six water molecules are not mere academic details; they govern its solubility, stability, reactivity, and suitability as a precursor for advanced materials like α-Fe₂O₃ nanoparticles for energy storage applications.[1][3]

This guide eschews a conventional, linear reporting of data. Instead, it is structured to mirror the logical workflow of a comprehensive structural elucidation project. We will explore not just the "what" of the structure, but the critical "why" behind the multi-technique approach required to establish its analysis with unimpeachable scientific integrity. We will demonstrate how a combination of synthesis, diffraction, spectroscopy, and thermal analysis converges to create a self-validating, high-confidence structural model.

Synthesis and Crystal Growth: The Foundation of Quality Data

The quality of any crystal structure analysis is fundamentally limited by the quality of the crystal itself. The primary objective of this synthesis protocol is not merely to produce ferric oxalate, but to generate high-purity, single crystals of sufficient size and quality for diffraction experiments. The chosen method is an oxidation of ferrous oxalate, which is advantageous because ferrous oxalate is sparingly soluble, allowing it to be easily purified before oxidation to the more soluble ferric state.[4]

Experimental Protocol: Synthesis of High-Purity Ferric Oxalate Hexahydrate

Principle: This two-step process first precipitates highly pure ferrous oxalate dihydrate (FeC₂O₄·2H₂O) from a ferrous salt and oxalic acid.[5][6] This intermediate is then washed and subsequently oxidized in an aqueous slurry with hydrogen peroxide in the presence of additional oxalic acid to yield a solution from which ferric oxalate hexahydrate can be crystallized.[4] This method provides superior control over stoichiometry and purity compared to direct precipitation from an Iron(III) salt.

Step 1: Preparation of Ferrous Oxalate Dihydrate Precursor

-

Reagent Preparation: Prepare separate aqueous solutions of Ferrous Ammonium Sulfate Hexahydrate (~0.5 M) and a slight excess of Oxalic Acid (~0.6 M). De-gas both solutions with N₂ to minimize premature oxidation of Fe²⁺.

-

Precipitation: Under a nitrogen atmosphere, slowly add the oxalic acid solution to the stirring ferrous ammonium sulfate solution at room temperature. A fine yellow precipitate of ferrous oxalate dihydrate will form immediately.[6]

-

Purification: Allow the precipitate to settle. Decant the supernatant. Wash the precipitate three times with de-gassed, deionized water to remove residual sulfates and ammonium ions.

-

Verification (Optional but Recommended): A small portion of the washed precipitate can be analyzed by powder X-ray diffraction (PXRD) to confirm the formation of the correct α- or β-polymorph of FeC₂O₄·2H₂O.[7]

Step 2: Oxidation and Crystallization of Ferric Oxalate Hexahydrate

-

Slurry Formation: Suspend the purified ferrous oxalate dihydrate precipitate in a stoichiometric amount of 1M oxalic acid solution in a beaker.[4] The stoichiometry should be 2 moles of FeC₂O₄ to 1 mole of H₂C₂O₄.

-

Controlled Oxidation: While stirring vigorously, slowly add a 3% solution of hydrogen peroxide (H₂O₂) dropwise.[4] The yellow slurry will gradually dissolve, forming a clear, lime-green solution characteristic of aqueous ferrioxalate. The reaction is exothermic; maintain the temperature below 40°C to prevent decomposition.

-

Crystallization: Once the reaction is complete (all precipitate has dissolved), filter the solution to remove any particulates. Place the beaker in a dark, vibration-free environment and cover it loosely (e.g., with perforated paraffin film). Slow evaporation over several days will yield well-formed, lime-green single crystals of ferric oxalate hexahydrate.[8]

-

Harvesting: Harvest the crystals from the mother liquor and dry them briefly on filter paper. Do not oven-dry, as this can lead to dehydration. Store in a dark, sealed container as the compound is light-sensitive.[3]

A Multi-Technique Approach to Structural Validation

A definitive structural analysis relies on the convergence of evidence from multiple analytical techniques. While Single-Crystal X-ray Diffraction (SC-XRD) provides the core atomic coordinates, it is corroborated and validated by spectroscopic and thermal methods that probe specific aspects of the material's composition and local chemical environment.

Workflow for Comprehensive Structural Analysis

The following diagram illustrates the logical flow of experiments, where the output of each stage informs the next, creating a self-consistent and robust final analysis.

Caption: Integrated workflow for the structural elucidation of Ferric Oxalate Hexahydrate.

Core Analytical Techniques: Protocols and Data Interpretation

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the cornerstone of structural analysis. It is the only technique that provides a direct, three-dimensional map of electron density within the crystal lattice, from which the precise positions of atoms can be determined.[9][10] This allows for the unambiguous determination of bond lengths, bond angles, unit cell dimensions, and the overall packing of the molecules in the solid state.[11]

Note on Hydration State: While the target is the hexahydrate, the most thoroughly documented crystal structure in the literature is that of the tetrahydrate, Fe₂(C₂O₄)₃·4H₂O.[12] We will use this well-established structure as our reference for the diffraction analysis, as it correctly reveals the fundamental coordination polymer nature of the compound. The exact number of lattice water molecules can then be confirmed by thermal analysis.

Experimental Protocol: SC-XRD Data Acquisition and Refinement

-

Crystal Selection & Mounting: Under a polarizing microscope, select a small (100-250 μm), optically clear, and defect-free crystal.[9] Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.

-

Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.[13] Cool the crystal under a stream of N₂ gas (typically 100 K) to minimize thermal vibrations and improve data quality. The instrument, equipped with a MoKα (λ=0.71073 Å) or CuKα (λ=1.5418 Å) source, will rotate the crystal through a series of angles, collecting thousands of diffraction spots (reflections).[13]

-

Data Reduction & Structure Solution: The collected diffraction pattern is indexed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson functions, which provides an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined using a least-squares algorithm.[9] This process iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Data Presentation: Crystallographic Data for Ferric Oxalate Tetrahydrate The following table summarizes the expected crystallographic data based on the published structure of the tetrahydrate, which serves as the foundational model.

| Parameter | Value | Rationale & Significance |

| Chemical Formula | C₆H₈Fe₂O₁₆ (Fe₂(C₂O₄)₃·4H₂O) | Defines the asymmetric unit for which atomic positions are determined. |

| Molar Mass | 447.82 g/mol | Calculated from the formula; essential for density calculations. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a ≈ 6.5, b ≈ 10.5, c ≈ 10.0 Å | The dimensions of the unit cell along the crystallographic axes. |

| β (°) | β ≈ 115° | The angle between the 'a' and 'c' axes in the monoclinic system. |

| Volume (ų) | ~650 ų | The volume of a single unit cell. |

| Z | 2 | The number of formula units (Fe₂(C₂O₄)₃·4H₂O) per unit cell. |

| Calculated Density | ~2.29 g/cm³ | A theoretical value derived from the formula and unit cell volume; can be compared to experimental measurements. |

| R-factor (R₁) | < 0.05 (for high-quality data) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

Note: The unit cell parameters are approximate and serve as representative values for the tetrahydrate structure.

Mössbauer Spectroscopy

Causality: This technique serves as an essential validation of the iron's electronic state. It is a nuclear spectroscopy method that is highly sensitive to the local environment of ⁵⁷Fe nuclei.[14] It directly and quantitatively confirms the oxidation state (Fe³⁺ vs. Fe²⁺) and provides insight into the symmetry of the coordination sphere, which is complementary to the geometric information from XRD.[15]

Experimental Protocol: ⁵⁷Fe Mössbauer Spectroscopy

-

Sample Preparation: A finely powdered sample of ferric oxalate hexahydrate is placed in a sample holder. The optimal thickness is chosen to contain ~5-10 mg Fe/cm².[14]

-

Data Acquisition: The sample is placed in a cryostat (typically measured at room temperature, 298 K) and exposed to gamma rays from a ⁵⁷Co source. The transmission of gamma rays is measured as a function of the source velocity.[15]

-

Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to extract the key hyperfine parameters: Isomer Shift (δ) and Quadrupole Splitting (ΔE₋).[14][15]

Data Presentation: Expected Mössbauer Parameters

| Parameter | Expected Value (mm/s) | Interpretation |

| Isomer Shift (δ) | 0.38 - 0.40 | This value is characteristic of high-spin Fe³⁺ in an octahedral oxygen environment, confirming the +3 oxidation state.[12][14] |

| Quadrupole Splitting (ΔE₋) | ~0.40 | A non-zero value indicates a distortion from perfect cubic symmetry around the iron nucleus, as expected from the coordination to bidentate oxalate ligands.[12] The presence of a single, sharp doublet confirms that all iron atoms in the lattice occupy equivalent or very similar environments.[15] |

Thermal Analysis (TGA/DSC)

Causality: Thermal analysis is crucial for confirming the degree of hydration and understanding the material's stability. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, allowing for precise quantification of water and other volatile components. Differential Scanning Calorimetry (DSC) measures heat flow, identifying endothermic (e.g., dehydration) and exothermic (e.g., decomposition) events.[16][17]

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: A small, precise mass (~5-10 mg) of the crystalline sample is placed in an alumina or platinum TGA pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., N₂ or air). The mass loss (TGA) and heat flow (DSC) are recorded simultaneously.

-

Data Interpretation: The TGA curve for Fe₂(C₂O₄)₃·6H₂O is expected to show a distinct mass loss step corresponding to the loss of water molecules, followed by further mass loss at higher temperatures due to the decomposition of the oxalate ligands into iron oxide.[16][18] The percentage mass loss in the first step is used to calculate the number of water molecules (n) in the formula Fe₂(C₂O₄)₃·nH₂O. For the hexahydrate (MW = 483.84 g/mol ), the loss of 6 water molecules (108.09 g/mol ) corresponds to a theoretical mass loss of 22.3%.

Synthesizing the Data: A Coherent Structural Model

By integrating the results from our multi-technique workflow, we can construct a detailed and validated model of the ferric oxalate hexahydrate crystal structure.

-

SC-XRD establishes the primary framework: a coordination polymer where high-spin Fe³⁺ centers are octahedrally coordinated.

-

Mössbauer Spectroscopy unequivocally confirms the Fe³⁺ oxidation state and the pseudo-octahedral symmetry of the iron sites.[12][15]

-

Thermal Analysis validates the stoichiometry by quantifying the six water molecules per formula unit, confirming the "hexahydrate" designation.

The structure consists of iron atoms bridged by oxalate anions, which act as tetradentate ligands, linking to two different metal centers. The remaining coordination sites on the iron are occupied by water molecules and/or terminal bidentate oxalate ligands. The resulting structure is a complex, three-dimensional network. The diagram below conceptualizes the local coordination environment of the iron(III) center.

Caption: Conceptual diagram of the octahedral coordination of the Fe(III) ion.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mössbauer Spectroscopy in Iron Oxalate Analysis.

-

D'Antonio, M. C., et al. (2009). Spectroscopic investigations of iron(II) and iron(III) oxalates. Journal of the Brazilian Chemical Society, 20(3), 445-450. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Spectroscopic investigations of iron(II) and iron(III) oxalates. Retrieved from [Link]

-

Wikipedia. (n.d.). Ferric oxalate. Retrieved from [Link]

-

PubChem. (n.d.). Ferric oxalate. Retrieved from [Link]

-

Dollimore, D., & Nicholson, D. (1962). The thermal decomposition of oxalates. Part VI. The decomposition and surface properties of ferric oxalate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 281-285. Retrieved from [Link]

-

PUBDB. (n.d.). Iron oxalate decomposition process by means of Mössbauer spectroscopy and nuclear forward scattering. Retrieved from [Link]

-

Grokipedia. (n.d.). Ferric oxalate. Retrieved from [Link]

-

Odinity. (2018). Synthesis and Analysis of a Ferric Oxalate Salt. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2021). Synthesis of Photosensitive Sodium Ferrioxalate Crystals. Retrieved from [Link]

-

ResearchGate. (2017). Where can I find cif files for ferric citrate monohydrate and ferric oxalate hexahydrate? Retrieved from [Link]

- Google Patents. (1933). US1899674A - Process for the production of ferric oxalate.

-

Gilbert, B., et al. (2017). Mechanism of Ferric Oxalate Photolysis. ACS Earth and Space Chemistry, 1(5), 270–276. Retrieved from [Link]

-

NIST. (n.d.). Ferric oxalate. Retrieved from [Link]

-

ResearchGate. (n.d.). Ferric Oxalate Hexahydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). The XRD pattern of the FeC₂O₄⋅2H₂O powder thermally treated at... Retrieved from [Link]

-

University of Oldenburg. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]

-

Müller, H., et al. (2020). Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research. Minerals, 10(11), 965. Retrieved from [Link]

-

ACS Publications. (1969). A Study of the Thermal Decomposition of Some Complex Oxalates of Iron(III) Using the Mössbauer Effect. Retrieved from [Link]

-

ResearchGate. (n.d.). SEM-Micrograph of single crystals of α-FeC2O4 × 2 H2O. Retrieved from [Link]

-

ResearchGate. (2018). Thermal Decomposition of Ferric Oxalate Tetrahydrate in Oxidative and Inert Atmospheres: The Role of Ferrous Oxalate as an Intermediate. Retrieved from [Link]

-

SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Fe(III)/oxalate linkage in the structure proposed for Fe₂(C₂O₄)₃·4H₂O. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). X-ray diffraction. Retrieved from [Link]

-

PubChem. (n.d.). Bis(iron(3+));oxalate;hexahydrate. Retrieved from [Link]

-

CUNY. (n.d.). Synthesis of Potassium Ferric Oxalate Trihydrate. Retrieved from [Link]

-

YouTube. (2020). Preparation of Ferrous Oxalate and Pyrophoric Iron reaction. Retrieved from [Link]

-

Ereztech. (n.d.). Iron(III) oxalate hexahydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD pattern of ferrous oxalate sample indexed according to JCPDS card No. 72-1305. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD patterns of iron(II) oxalate dihydrates. Retrieved from [Link]

Sources

- 1. Iron(III) oxalate 166897-40-1 [sigmaaldrich.com]

- 2. Iron (III) Oxalate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 3. grokipedia.com [grokipedia.com]

- 4. US1899674A - Process for the production of ferric oxalate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. rigaku.com [rigaku.com]

- 11. Single crystal X-ray diffraction // University of Oldenburg [uol.de]

- 12. Ferric oxalate - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scielo.br [scielo.br]

- 16. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 17. researchgate.net [researchgate.net]

- 18. The thermal decomposition of oxalates. Part VI. The decomposition and surface properties of ferric oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

The Thermal Decomposition of Iron(III) Oxalate: A Mechanistic and Practical Guide

Introduction

The thermal decomposition of iron(III) oxalate, Fe₂(C₂O₄)₃, is a cornerstone reaction in materials science, particularly for the synthesis of high-purity, nanocrystalline iron oxides. These resulting oxides are pivotal in a myriad of applications, from catalysis and magnetic recording media to drug delivery systems and environmental remediation. Understanding the intricate mechanistic pathways of this decomposition is not merely an academic exercise; it is fundamental to controlling the stoichiometry, crystal phase (e.g., magnetite vs. hematite), and morphology of the final iron oxide product.

This technical guide provides a comprehensive exploration of the thermal decomposition of iron(III) oxalate. We will delve into the distinct reaction pathways dictated by the atmospheric conditions—inert versus oxidizing—and elucidate the critical role of iron(II) oxalate as a key intermediate. Furthermore, this guide furnishes detailed, field-proven experimental protocols for characterizing this decomposition, empowering researchers and drug development professionals to harness this process for their specific applications. The methodologies described herein are designed as self-validating systems, ensuring robust and reproducible results.

Decomposition in an Inert Atmosphere: A Reductive Pathway

Under an inert atmosphere, such as nitrogen or argon, the thermal decomposition of iron(III) oxalate hydrate (Fe₂(C₂O₄)₃·nH₂O) proceeds through a multi-step reductive process. The absence of an external oxidizing agent allows for the intramolecular redox reaction between the Fe(III) centers and the oxalate anions.

The process commences with an initial dehydration step, typically occurring at temperatures between 150 to 200°C, where the water of crystallization is expelled. This is an endothermic process readily observed in thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses.[1]

Following dehydration, the anhydrous iron(III) oxalate undergoes a critical reductive decomposition to form iron(II) oxalate (FeC₂O₄) as a major intermediate.[2] This step is a testament to the reducing power of the oxalate ligand upon heating. Concurrently, a small fraction may decompose to form superparamagnetic iron oxide, likely magnetite (Fe₃O₄).[2]

The newly formed iron(II) oxalate is unstable at higher temperatures and subsequently decomposes. The final products of this decomposition in an inert atmosphere are a mixture of wüstite (FeO), metallic iron (α-Fe), and magnetite (Fe₃O₄).[2][3] The precise ratio of these products is highly dependent on the temperature and the local concentration of gaseous products like carbon monoxide, which can further reduce the iron oxides.[3]

Caption: Decomposition pathway of iron(III) oxalate in an inert atmosphere.

Decomposition in an Oxidizing Atmosphere: The Path to Hematite

In the presence of an oxidizing atmosphere, such as air, the thermal decomposition of iron(III) oxalate follows a distinctly different route, ultimately yielding the most stable iron oxide, hematite (α-Fe₂O₃).

Similar to the inert pathway, the process begins with the dehydration of the hydrated iron(III) oxalate. However, the subsequent steps are a complex interplay of reduction and oxidation. Surprisingly, even in an oxidizing environment, the initial decomposition of anhydrous iron(III) oxalate still leads to the formation of iron(II) oxalate as an intermediate.[2]

This iron(II) oxalate intermediate is then immediately subjected to oxidation by the surrounding atmosphere. This oxidative decomposition is a highly exothermic process.[4] The final product of this pathway is predominantly hematite (α-Fe₂O₃).[2][4] Some studies have also reported the formation of maghemite (γ-Fe₂O₃) as a metastable intermediate, which then transforms into the more stable hematite at higher temperatures.[1][5]

Caption: Experimental workflow for TGA-DSC analysis.

X-ray Diffraction (XRD) Analysis of Solid Residues

This protocol is for identifying the crystalline phases of the solid products obtained after thermal decomposition.

Objective: To determine the crystal structure of the final iron oxide products.

Methodology:

-

Sample Preparation:

-

Heat a larger sample (e.g., 100 mg) of iron(III) oxalate in a tube furnace under the desired atmosphere (inert or oxidizing).

-

Heat the sample to a specific temperature corresponding to the completion of a decomposition stage (as determined by TGA) and hold for a period (e.g., 1 hour) to ensure complete conversion.

-

Cool the sample to room temperature under the same atmosphere to prevent re-oxidation.

-

Gently grind the resulting solid residue into a fine powder.

-

-

XRD Measurement:

-

Mount the powdered sample on a zero-background sample holder.

-

Perform XRD analysis using a diffractometer with Cu Kα radiation.

-

Scan a 2θ range of 20-80° with a step size of 0.02° and a suitable counting time per step.

-

-

Data Analysis:

-

Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File).

-

The primary peaks for hematite (α-Fe₂O₃) and magnetite (Fe₃O₄) are well-defined and allow for unambiguous identification.

-

Conclusion

The thermal decomposition of iron(III) oxalate is a versatile and controllable method for synthesizing various iron oxides. The choice of atmosphere is the most critical parameter dictating the reaction pathway and the final product. An inert atmosphere promotes a reductive pathway yielding a mixture of lower-valent iron oxides and metallic iron, while an oxidizing atmosphere leads to the formation of hematite. The formation of iron(II) oxalate as a key intermediate is a common feature in both pathways.

By employing analytical techniques such as TGA-DSC and XRD, researchers can meticulously characterize the decomposition process and the resulting materials. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the rational design and synthesis of iron oxide-based materials for advanced applications.

References

-

American Chemical Society. (2014). Kinetic Modeling for Thermal Dehydration of Ferrous Oxalate Dihydrate Polymorphs: A Combined Model for Induction Period–Surface Reaction–Phase Boundary Reaction. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (2018). Thermal Decomposition of Ferric Oxalate Tetrahydrate in Oxidative and Inert Atmospheres: The Role of Ferrous Oxalate as an Intermediate. ResearchGate. [Link]

-

Sci-Hub. (1995). Thermal decomposition of iron(III) oxalate-magnesium oxalate mixtures. Thermochimica Acta. [Link]

-

PUBDB. (n.d.). Iron oxalate decomposition process by means of Mössbauer spectroscopy and nuclear forward scattering. PUBDB. [Link]

-

ResearchGate. (1999). Study of thermal decomposition of FeC2O4·2H2O under hydrogen. ResearchGate. [Link]

-

American Chemical Society. (1964). A Study of the Thermal Decomposition of Some Complex Oxalates of Iron(III) Using the Mössbauer Effect. Inorganic Chemistry. [Link]

-

YouTube. (2011). [Ferrous Oxalate Synthesis] [Pyrophoric Iron]. YouTube. [Link]

-

Revue Roumaine de Chimie. (n.d.). MIXED OXIDES SYNTHESIS BY THE OXALATE METHOD. Revue Roumaine de Chimie. [Link]

-

Royal Society of Chemistry. (1994). Kinetic study on the thermal decomposition of copper(II) oxalate. Journal of the Chemical Society, Faraday Transactions. [Link]

-

American Chemical Society. (2009). Synthesis of Mesoporous Metal Oxide by the Thermal Decomposition of Oxalate Precursor. Langmuir. [Link]

-

National Institutes of Health. (2022). Identification of a Two‐Coordinate Iron(I)–Oxalate Complex. PMC. [Link]

-

YouTube. (2020). Preparation of Ferrous Oxalate and Pyrophoric Iron reaction. YouTube. [Link]

-

SciELO. (2009). Spectroscopic investigations of iron(II) and iron(III) oxalates. SciELO. [Link]

-

AIP Publishing. (2009). Nanocrystalline Iron(III) Oxides Formed under Dynamic Heating of Ferrous Oxalate Dihydrate in Air. AIP Conference Proceedings. [Link]

-

Yavuz Lab. (2005). Synthesis of monodisperse iron oxide nanocrystals by thermal decomposition of iron carboxylate salts. Yavuz Lab. [Link]

-

Royal Society of Chemistry. (1967). The thermal decomposition of oxalates. Part IX. The thermal decomposition of the oxalate complexes of iron. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

Royal Society of Chemistry. (1966). The thermal decomposition of oxalates. Part VI. The decomposition and surface properties of ferric oxalate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

SciSpace. (1966). The thermal decomposition of oxalates. Part IX. The thermal decomposition of the oxalate complexes of iron. SciSpace. [Link]

-

ResearchGate. (2014). Thermal kinetic TG-analysis of metal oxalate complexes. ResearchGate. [Link]

-

Frontiers. (2024). Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study. Frontiers in Nuclear Engineering. [Link]

-

MDPI. (2024). Valorization of Iron (II) Oxalate Dihydrate Coming from Pickling Processes through Thermal Conversion. Materials. [Link]

-

ResearchGate. (2009). Spectroscopic investigations of iron(II) and iron(III) oxalates. ResearchGate. [Link]

-

Royal Society of Chemistry. (2006). Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases. Journal of Materials Chemistry. [Link]

-

MDPI. (2024). Valorization of Iron (II) Oxalate Dihydrate Coming from Pickling Processes through Thermal Conversion. MDPI. [Link]

-

MDPI. (2022). Thermal Stability of Calcium Oxalates from CO 2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study. Minerals. [Link]

-

ResearchGate. (2014). Non-isothermal decomposition kinetics of FeC2O4·2H2O prepared by solid-state method aiming at the formation of Fe2O3. ResearchGate. [Link]

-

SciSpace. (2013). Thermal Decomposition Process of FeC2O4. 2H2O in the Air. SciSpace. [Link]

-

Royal Society of Chemistry. (1968). Thermal decomposition of iron(II) oxalate dihydrate in nitrogen using the Mössbauer effect. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

ResearchGate. (2024). Thermal decomposition results for oxalate: (a) thermogravimetric... ResearchGate. [Link]

-

American Chemical Society. (1956). Thermal Decomposition of Rare Earth Metal Oxalates. Analytical Chemistry. [Link]

-

ResearchGate. (1979). Thermal decomposition of oxalates. Part 16. Thermal decomposition studies on cadmium oxalate. ResearchGate. [Link]

Sources

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. researchgate.net [researchgate.net]

- 3. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

Introduction: Unveiling the Molecular Identity of Iron(III) Oxalate

An In-depth Technical Guide to the Spectroscopic Characterization of Iron(III) Oxalate

Iron(III) oxalate, specifically its hydrated form, ferric oxalate tetrahydrate (Fe₂(C₂O₄)₃·4H₂O), is a metal-organic compound of significant interest in fields ranging from materials science to photochemistry. Its utility as a chemical actinometer and as a precursor for iron-based nanomaterials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques, namely Mössbauer, Infrared (IR), and Raman spectroscopy, provide a powerful, non-destructive triad of methods to probe the local coordination environment of the iron center and the vibrational modes of the oxalate ligands.

This guide offers a detailed exploration of the spectroscopic signature of iron(III) oxalate. It is designed for researchers and scientists who require not just the data, but also a foundational understanding of the experimental rationale and data interpretation. As such, this document moves beyond a simple recitation of facts to explain the causality behind the analytical choices, providing a robust framework for the characterization of this and similar coordination complexes.

The Structural Framework: A Distorted Octahedral Environment

Before delving into the spectroscopic data, it is crucial to understand the foundational structure of the molecule. In the tetrahydrate form, Fe₂(C₂O₄)₃·4H₂O, each iron(III) ion is in a distorted octahedral coordination environment.[1][2] The oxalate anions act as bridging ligands, creating a polymeric chain structure.[1] This coordination is completed by water molecules, with some occupying positions in the crystal lattice between the iron-oxalate chains.[2] This arrangement is fundamental to interpreting the spectroscopic results that follow.

Caption: Simplified coordination sphere of the Fe(III) center in iron(III) oxalate.

Mössbauer Spectroscopy: A Direct Probe of the Iron Nucleus

Mössbauer spectroscopy is an exceptionally sensitive technique for iron-containing compounds, as it directly probes the nuclear energy levels of the ⁵⁷Fe isotope. The resulting spectrum provides key hyperfine parameters—Isomer Shift (δ) and Quadrupole Splitting (ΔE₋)—that serve as fingerprints for the oxidation state, spin state, and local symmetry of the iron nucleus.

Causality in Experimental Design

The choice of a constant acceleration spectrometer in transmission geometry is standard for ⁵⁷Fe Mössbauer spectroscopy, as it systematically scans the energy range required to observe the nuclear transitions.[1] The velocity scale is calibrated against a standard α-Fe foil at room temperature to ensure accuracy and comparability of the isomer shift values across different studies.[1] Proper sample preparation is critical; the goal is to create a thin, homogeneous powder to avoid signal saturation and broadening effects, ensuring optimal resonant absorption.

Experimental Protocol: ⁵⁷Fe Mössbauer Spectroscopy

-

Sample Preparation:

-

Grind a small amount (50-100 mg) of the iron(III) oxalate sample into a fine, uniform powder using an agate mortar and pestle.

-

Place the powder into a sample holder (typically a plastic or lead-free solder ring) with a diameter of 1-2 cm.

-

Ensure the powder is evenly distributed and compressed to a uniform thickness to optimize the ⁵⁷Fe concentration for measurement.

-

-

Spectrometer Setup:

-

Mount the sample in the cryostat or sample chamber of a Mössbauer spectrometer.

-

Use a ⁵⁷Co source embedded in a rhodium (Rh) matrix, which provides the necessary 14.4 keV gamma rays.[1]

-

-

Data Acquisition:

-

Acquire the spectrum in transmission mode using a constant acceleration spectrometer.[1] The velocity of the source is modulated linearly with time to scan the Doppler energy range.

-

Collect data over a velocity range sufficient to capture the full spectrum, typically ±4 mm/s for high-spin Fe(III).

-

Accumulate counts for a sufficient duration (several hours to a day) to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

Caption: General workflow for vibrational analysis of iron(III) oxalate.

Data Interpretation and Insights

The vibrational spectra of Fe₂(C₂O₄)₃·4H₂O are dominated by the internal modes of the oxalate ligand and the water molecules, as well as the Fe-O stretching modes at lower frequencies. [1]The positions of the carboxylate stretching bands are particularly diagnostic of the ligand's coordination mode.

Table of Key Vibrational Bands for Fe₂(C₂O₄)₃·4H₂O [1]

| Wavenumber (cm⁻¹) IR | Wavenumber (cm⁻¹) Raman | Assignment | Vibrational Mode Description |

|---|---|---|---|

| ~3400 (broad) | - | ν(O-H) | Stretching vibrations of coordinated and lattice water molecules. |

| 1655, 1612 (doublet) | 1618 | νₐₛ(C=O) / δ(H₂O) | Antisymmetric C=O stretching, likely overlapping with the H₂O bending mode. |

| 1412 | 1452 | νₛ(C-O) + ν(C-C) | Symmetric C-O stretching coupled with C-C stretching. |

| 1290 | 1292 | νₛ(C-O) + δ(O-C=O) | Symmetric C-O stretching coupled with O-C=O deformation. |

| 812 | 815 | δ(O-C=O) + ν(Fe-O) | O-C=O deformation coupled with Fe-O stretching. |

| 538 | 540 | ν(Fe-O) + ring def. | Fe-O stretching coupled with oxalate ring deformation. |

| 486 | 488 | ν(Fe-O) | Fe-O stretching mode. |

The strong IR doublet at 1655/1612 cm⁻¹ is characteristic of the antisymmetric stretching of the carboxylate groups. [1]The presence of multiple bands in this region, along with bands in the lower frequency region assigned to Fe-O stretching (e.g., ~486 cm⁻¹), confirms the bidentate, bridging nature of the oxalate ligands. [1][3]The broadness of the band around 3400 cm⁻¹ is typical for hydrogen-bonded O-H stretching from the water of hydration. [1]The fact that some bands appear strongly in the IR and others in the Raman (or both) is consistent with the local symmetry of the oxalate ligands within the crystal structure. [4]

Conclusion

The combined application of Mössbauer, IR, and Raman spectroscopy provides a comprehensive and self-validating characterization of iron(III) oxalate. Mössbauer spectroscopy unequivocally identifies the high-spin Fe(III) oxidation state and confirms a distorted octahedral coordination geometry. Vibrational spectroscopy complements this by detailing the bridging, bidentate coordination of the oxalate ligands and confirming the presence of water of hydration. Together, these techniques provide the detailed structural and electronic insights essential for researchers working with this important iron complex.

References

- Benchchem. (2025).

-

D'Antonio, M. C., Wladimirsky, A., Palacios, D., Coggiolaa, L., González-Baró, A. C., Baran, E. J., & Mercader, R. C. (2009). Spectroscopic investigations of iron(II) and iron(III) oxalates. Journal of the Brazilian Chemical Society, 20(3), 445-450. Available at: [Link]

-

Wladimirsky, A., et al. (Date not available). VIBRATIONAL SPECTRA OF THE α-M C2O4⋅2H2O OXALATO COMPLEXES, WITH M = Co, Ni, Zn. Notables de la Ciencia - CONICET. Available at: [Link]

-

Jeserich, G., et al. (2020). Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research. Minerals, 10(1), 34. Available at: [Link]

-

D'Antonio, M. C., et al. (2009). Spectroscopic investigations of iron(II) and iron(III) oxalates. ResearchGate. Available at: [Link]

-

NIST. (Date not available). Ferric oxalate. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. (Date not available). Ferric oxalate. Wikipedia. Available at: [Link]

-

Svojanovský, M. (2022). Raman spectroscopy of metal oxalates. ResearchGate. Available at: [Link]

-

Pozdnyakov, I. P., et al. (Date not available). Optical absorption spectra of (a) Fe(III)-oxalate and (b) Fe(II)-oxalate complexes in aqueous solution. ResearchGate. Available at: [Link]

-

Anonymous. (Date not available). How might you use vibrational spectroscopy to determine whether an oxalate complex M(C2O4)2 was planar or nonplanar. Course Hero. Available at: [Link]

-

D'Antonio, M. C., et al. (2009). FT-Infrared spectrum of Fe 2 (C 2 O 4 ) 3 . 4H 2 O in the spectral range between 2000 and 400 cm-1. ResearchGate. Available at: [Link]

-

Anonymous. (2020). Vibrational Analysis of Manganese(II) Oxalates Hydrates: An In Silico Statistical Approach. IntechOpen. Available at: [Link]

-

D'Antonio, M. C., et al. (2009). Spectroscopic investigations of iron(II) and iron(III) oxalates. SciELO. Available at: [Link]

-

Warnke, S., et al. (2022). Identification of a Two‐Coordinate Iron(I)–Oxalate Complex. Angewandte Chemie International Edition, 61(13), e202116127. Available at: [Link]

-

Mondal, P., et al. (2021). Synthesis, Characterization, and Photocatalytic Application of Iron Oxalate Capped Fe, Fe–Cu, Fe–Co, and Fe–Mn Oxide Nanomaterial. ACS Sustainable Chemistry & Engineering, 9(1), 379-391. Available at: [Link]

Sources

solubility of iron(III) oxalate hexahydrate in different solvents

An In-depth Technical Guide to the Solubility of Iron(III) Oxalate Hexahydrate

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of iron(III) oxalate hexahydrate, Fe₂(C₂O₄)₃·6H₂O. Tailored for researchers, chemists, and professionals in drug development and materials science, this document elucidates the fundamental chemical principles governing its dissolution across various solvent systems. We present a synthesis of qualitative and quantitative solubility data, a detailed, self-validating experimental protocol for solubility determination, and an analysis of the key factors influencing its behavior in solution. The guide emphasizes the mechanistic causality behind experimental observations, providing a robust framework for the practical application and manipulation of this compound.

Introduction: The Versatile Role of Iron(III) Oxalate Hexahydrate

Iron(III) oxalate hexahydrate, a coordination complex featuring iron in its +3 oxidation state, is a compound of considerable scientific and industrial interest. Its most notable application is in chemical actinometry, where the ferrioxalate system is used to measure light flux due to its high quantum yield and sensitivity to a broad spectrum of light.[1] Beyond this, it serves as a precursor in the synthesis of iron-based nanoparticles and batteries and has been investigated for use in photography and even dentistry.[2][3] An authoritative understanding of its solubility is a critical prerequisite for controlling reaction kinetics, formulating stable solutions, and designing purification processes. This guide moves beyond a simple tabulation of data to provide a deeper, mechanistic understanding of its solubility profile.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential before exploring its solubility.

| Property | Value / Description |

| Chemical Formula | Fe₂(C₂O₄)₃·6H₂O |

| Molar Mass | 483.84 g/mol [4] |

| Appearance | Lime green or yellow-green crystalline powder.[3][4][5] |

| Common Names | Ferric oxalate hexahydrate, Diiron trioxalate hexahydrate.[4] |

| Structure | A coordination polymer where octahedral Fe³⁺ centers are bridged by bidentate oxalate (C₂O₄²⁻) ligands, with water molecules present in the crystal lattice.[3] |

The Mechanistic Basis of Dissolution

The dissolution of iron(III) oxalate is not a mere physical separation of molecules but a complex interplay of chemical equilibria. The nature of the solvent dictates the dominant pathway, which can involve ligand exchange, acid-base reactions, and redox processes.

Aqueous Systems: The Critical Influence of pH

In neutral water, iron(III) oxalate is described as slightly or sparingly soluble.[3][6] The dissolution establishes an equilibrium involving the highly stable tris(oxalato)ferrate(III) complex ion:

Fe₂(C₂O₄)₃·6H₂O(s) ⇌ 2[Fe(C₂O₄)₃]³⁻(aq) + 6H₂O(l)

The stability and concentration of this complex are profoundly dependent on the solution's pH.[7]

-

Acidic Solutions: The solubility of iron(III) oxalate increases significantly in acidic media.[8] The addition of a strong acid (e.g., HCl, H₂SO₄) introduces H⁺ ions, which protonate the free oxalate ligands in solution to form bisoxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). According to Le Châtelier's principle, this consumption of free oxalate ions shifts the dissolution equilibrium to the right, favoring the dissolution of the solid complex to replenish the oxalate.

-

Alkaline Solutions: The compound is insoluble in alkaline solutions.[8] The introduction of a strong base (e.g., NaOH) provides a high concentration of hydroxide ions (OH⁻). These ions have a very high affinity for the Fe³⁺ center, leading to the precipitation of highly insoluble, reddish-brown iron(III) hydroxide, Fe(OH)₃. This effectively decomposes the tris(oxalato)ferrate(III) complex, preventing dissolution.

Organic Solvents: The Role of Polarity and Coordination

The ionic and coordination-based structure of iron(III) oxalate hexahydrate dictates its generally low solubility in most organic solvents.

-

Non-polar Solvents (e.g., Hexane): Solubility is negligible. There are no favorable intermolecular forces to overcome the high lattice energy of the ionic solid.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is typically very low. While these solvents have polar O-H bonds, their ability to solvate the large, charged complex and overcome the crystal lattice energy is limited compared to water.

-

Polar Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) can act as a good ligand for metal ions. While quantitative data is scarce, it is plausible that DMSO can increase solubility by coordinating with the iron(III) center, potentially displacing water or even oxalate ligands, thereby forming soluble solvate complexes.[9] The color of iron solutions in DMSO is known to change, indicating the formation of such complexes.[10]

Summary of Solubility Data

The following table consolidates the observed solubility of iron(III) oxalate hexahydrate in various solvents. These are qualitative or semi-quantitative descriptors and can be affected by temperature and purity.

| Solvent | Solubility | Rationale / Observation |

| Water | Slightly / Sparingly Soluble[3][6] | Forms a stable, green-yellow [Fe(C₂O₄)₃]³⁻ complex in solution. |

| Dilute Strong Acids (e.g., HCl) | Soluble[8] | Protonation of oxalate ligand shifts equilibrium, favoring dissolution. |

| Dilute Alkaline Solutions (e.g., NaOH) | Insoluble[8] | Precipitation of Fe(OH)₃ decomposes the complex. |

| Ethanol / Methanol | Very slightly soluble | Limited ability to solvate the ionic complex. |

| Acetone | Very slightly soluble[6] | Low polarity and poor coordinating ability. |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | Strong coordinating ability allows for the formation of soluble Fe-DMSO complexes.[9] |

Experimental Protocol: Gravimetric Determination of Aqueous Solubility

This protocol provides a robust, self-validating method to quantitatively determine the solubility of iron(III) oxalate hexahydrate in water at a specific temperature. The key principle is to create a saturated solution, isolate a precise volume of the solution, and determine the mass of the dissolved solid.

Causality: A gravimetric approach is chosen for its directness and to avoid potential interferences that can affect spectrophotometric methods, such as the slight color change upon dilution or minor decomposition. Performing the procedure in the dark is mandatory to prevent the well-documented photoreduction of Fe(III) to Fe(II), which would alter the chemical nature of the solute and invalidate the results.[1][11]

Materials and Equipment

-

Iron(III) oxalate hexahydrate, analytical grade

-

Deionized water

-

Thermostatically controlled shaker bath

-

250 mL Erlenmeyer flasks with stoppers, wrapped in aluminum foil

-

Analytical balance (± 0.0001 g)

-

Drying oven

-

Glass weighing dishes (pre-weighed)

-

Volumetric pipettes (e.g., 25.00 mL)

-

Syringe filters (0.22 µm, PTFE or similar)

-

Desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution: Add approximately 5 g of iron(III) oxalate hexahydrate to 100 mL of deionized water in a foil-wrapped Erlenmeyer flask. The large excess of solid ensures that equilibrium saturation is achieved.

-

Equilibration: Stopper the flask and place it in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 °C). Allow the suspension to equilibrate for at least 48 hours with continuous agitation. This extended time ensures the dissolution equilibrium is fully established.

-

Sample Isolation: After equilibration, turn off the shaker and allow the undissolved solid to settle for 2-3 hours inside the temperature-controlled bath, still protected from light.

-

Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm syringe filter and discard the first 2-3 mL to saturate the filter material. Dispense exactly 25.00 mL of the clear, saturated filtrate into a pre-weighed glass weighing dish. This filtration step is critical to ensure no solid particulates are transferred.

-

Evaporation and Drying: Place the weighing dish in a drying oven set to 80 °C. A moderate temperature is used to avoid aggressive decomposition of the oxalate. Dry the sample to a constant weight, which is confirmed by cooling the dish in a desiccator for 30 minutes and re-weighing. Repeat the drying-cooling-weighing cycle until two consecutive measurements agree within ± 0.0005 g.

-

Calculation:

-

Mass of dissolved solid = (Final weight of dish + solid) - (Initial weight of dish)

-

Solubility (g / 100 mL) = (Mass of dissolved solid / 25.00 mL) * 100

-

Experimental Workflow Diagram

Caption: Gravimetric workflow for determining aqueous solubility.

Critical Factors Influencing Solubility

Several environmental and chemical factors can significantly alter the measured solubility of iron(III) oxalate.

Caption: Key factors impacting the solubility of iron(III) oxalate.

-

Temperature: The solubility of most solids in liquids increases with temperature.[12][13] The dissolution of iron(III) oxalate is an endothermic process, meaning that applying heat provides the energy needed to break the crystal lattice bonds, thus favoring dissolution and increasing solubility.

-

pH: As detailed in Section 3.1, pH is arguably the most dominant factor. Solubility is dramatically enhanced in acidic conditions and suppressed in alkaline conditions.[7][8]

-

Light Exposure: This is a critical kinetic factor rather than a thermodynamic one. Iron(III) oxalate undergoes a ligand-to-metal charge-transfer (LMCT) upon absorbing a photon, leading to the reduction of Fe(III) to Fe(II) and the oxidation of the oxalate ligand to carbon dioxide.[1][14][15] 2[Fe(C₂O₄)₃]³⁻ + hν → 2Fe²⁺ + 5C₂O₄²⁻ + 2CO₂[1] This decomposition effectively removes the parent compound from the equilibrium, leading to further dissolution of the solid. Therefore, experiments conducted in the light will yield erroneously high and time-dependent solubility values.

-

Common Ion Effect: The presence of a soluble salt containing either Fe³⁺ or, more commonly, oxalate ions (e.g., sodium oxalate) will suppress the solubility of iron(III) oxalate. This is a direct consequence of Le Châtelier's principle, where the addition of a product ion to the equilibrium will shift the reaction to the left, favoring the solid, undissolved state.

Conclusion

The solubility of iron(III) oxalate hexahydrate is a complex property governed by a nuanced interplay of pH, temperature, and solvent-solute interactions. It is readily soluble in acidic solutions but precipitates as its hydroxide in alkaline media. Its solubility in organic solvents is limited, with polar aprotic solvents like DMSO showing the most promise. The compound's pronounced photosensitivity is a critical experimental consideration that cannot be overstated; all work involving its solutions must be conducted under dark conditions to ensure chemical integrity. The protocols and mechanistic insights provided in this guide offer researchers a solid foundation for accurately determining its solubility and effectively utilizing this versatile compound in their work.

References

- A Technical Guide to the Photochemical Decomposition of Iron(III)

- IRON (III) OXALATE HEXAHYDRATE, TECH. GR. | 19469-07-9 - ChemicalBook. (URL: )

- Iron (III)

- Mechanism of Ferric Oxalate Photolysis - eScholarship.org. (URL: )

- Mechanism of Ferric Oxalate Photolysis - eScholarship.org. (URL: )

- Factors Affecting Stability of Complexes | Solubility of Things. (URL: )

- Ultraviolet photochemical reaction of [Fe(III)(C2O4)3]3− in aqueous solutions studied by femtosecond time-resolved X-ray absorption spectroscopy using an X-ray free electron laser - PMC - PubMed Central. (URL: )

- Water solubility of different types of Iron III - Chemistry Stack Exchange. (URL: )

- IRON(III) OXALATE HEXAHYDRATE CAS#: 166897-40-1 - ChemicalBook. (URL: )

- Chemistry of the Iron-based Processes - Mike Ware. (URL: )

- 17.5: Factors that Affect Solubility - Chemistry LibreTexts. (URL: )

- Solubility Experiment | PDF - Scribd. (URL: )

- Dissolution of Iron Oxides Highly Loaded in Oxalic Acid Aqueous Solution for a Potential Application in Iron-Making - Semantic Scholar. (URL: )

- Attempt to make iron iii oxalate - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: )

-

Ferric oxalate - Wikipedia. (URL: [Link])

- Experiment: Solubility of Organic & Inorganic Compounds. (URL: )

- 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (URL: )

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (URL: [Link] dissolution-and-solubility/)

-

Iron(III) Oxalate Hexahydrate | AMERICAN ELEMENTS ®. (URL: [Link])

-

Absorbance (a) of iron(III) chloride solution in aqueous DMSO as a... - ResearchGate. (URL: [Link])

-

How is Fe2+ oxidized to Fe3+ by DMSO? - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. IRON(III) OXALATE HEXAHYDRATE CAS#: 166897-40-1 [m.chemicalbook.com]

- 3. Ferric oxalate - Wikipedia [en.wikipedia.org]

- 4. Iron (III) Oxalate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 5. americanelements.com [americanelements.com]

- 6. Sciencemadness Discussion Board - Attempt to make iron iii oxalate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. IRON (III) OXALATE HEXAHYDRATE, TECH. GR. | 19469-07-9 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mikeware.co.uk [mikeware.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Mechanism of Ferric Oxalate Photolysis [escholarship.org]

An In-depth Technical Guide to the Magnetic Susceptibility of Iron(III) Oxalate Complexes

This guide provides a comprehensive technical overview of the magnetic susceptibility of iron(III) oxalate complexes, designed for researchers, scientists, and professionals in drug development. It delves into the theoretical underpinnings, synthesis, experimental measurement, and data interpretation, offering field-proven insights into the causality behind experimental choices.

Introduction: The Significance of Magnetic Susceptibility in Coordination Chemistry

Magnetic susceptibility is a fundamental property of materials that quantifies their response to an applied magnetic field.[1] In the realm of coordination chemistry, particularly for transition metal complexes like those of iron(III), magnetic susceptibility measurements provide invaluable information about the electronic structure, oxidation state, and spin configuration of the central metal ion.[2] The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, serves as a classic example for studying these principles due to its straightforward synthesis and interesting magnetic properties. This guide will explore the synthesis of its potassium salt, K₃[Fe(C₂O₄)₃]·3H₂O, and the detailed methodologies for characterizing its magnetic behavior.

Theoretical Foundations of Magnetism in Iron(III) Complexes

Paramagnetism and Diamagnetism

Materials can be broadly classified based on their interaction with a magnetic field. Paramagnetic substances contain unpaired electrons and are attracted to a magnetic field, while diamagnetic materials have all their electrons paired and are weakly repelled by a magnetic field.[3] The overall measured magnetic susceptibility (χ_measured) of a paramagnetic complex is the sum of its paramagnetic (χ_para) and diamagnetic (χ_dia) contributions.

χ_measured = χ_para + χ_dia

Since diamagnetism is a property of all matter due to paired electrons, a diamagnetic correction is necessary to isolate the paramagnetic contribution, which is directly related to the unpaired electrons of the iron(III) center.[4]

Electron Configuration and Spin States of Iron(III)

Iron(III) is a d⁵ system, meaning it has five electrons in its 3d orbitals. In an octahedral ligand field, as is the case for the tris(oxalato)ferrate(III) complex, the d-orbitals split into two energy levels: the lower-energy t₂g set and the higher-energy e_g set. The distribution of the five d-electrons in these orbitals depends on the ligand field strength and the pairing energy. This leads to two possible spin states:

-

High-spin (S = 5/2): When the ligand field splitting energy (Δ₀) is smaller than the electron pairing energy, the electrons will occupy the higher energy e_g orbitals before pairing up in the t₂g orbitals. This results in five unpaired electrons.

-

Low-spin (S = 1/2): With strong-field ligands, Δ₀ is large, and it is energetically more favorable for the electrons to pair up in the t₂g orbitals. This results in one unpaired electron.

The oxalate ion (C₂O₄²⁻) is generally considered a weak-field ligand, leading to a high-spin configuration for the [Fe(C₂O₄)₃]³⁻ complex.[5]

Magnetic Moment and its Relation to Unpaired Electrons

The magnetic moment (μ) of a complex is a measure of its magnetic strength and is directly related to the number of unpaired electrons (n). For first-row transition metal complexes, the contribution of the orbital angular momentum to the magnetic moment is often quenched. Therefore, the spin-only magnetic moment (μ_s.o.) can be calculated using the following formula:[6]

μ_s.o. = √[n(n+2)] B.M.

where B.M. stands for Bohr Magneton, the unit of magnetic moment.

The relationship between the number of unpaired electrons and the theoretical spin-only magnetic moment for a d⁵ system is summarized in the table below.

| Spin State | Number of Unpaired Electrons (n) | Theoretical Spin-Only Magnetic Moment (μ_s.o.) in B.M. |

| High-Spin | 5 | 5.92[6] |

| Low-Spin | 1 | 1.73[7] |

Temperature Dependence of Magnetic Susceptibility: The Curie-Weiss Law

For many paramagnetic materials, the magnetic susceptibility is inversely proportional to the temperature. This relationship is described by the Curie Law.[8] A more general form, the Curie-Weiss law, accounts for interactions between magnetic centers:[9]

χ = C / (T - θ)

where C is the Curie constant and θ is the Weiss constant, which provides information about the nature of the magnetic interactions (ferromagnetic, antiferromagnetic, or no interaction). Magnetic susceptibility data for potassium tris(oxalato)ferrate(III) trihydrate has been shown to obey the Curie-Weiss law with a small negative Weiss constant, suggesting weak antiferromagnetic interactions between the iron centers.[10]

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

The synthesis of K₃[Fe(C₂O₄)₃]·3H₂O is a well-established procedure in inorganic chemistry, often involving a two-step process starting from an iron(II) salt.[11][12]

Experimental Protocol

-

Preparation of Ferrous Oxalate: Dissolve approximately 5 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in 15 mL of deionized water containing a few drops of dilute sulfuric acid to prevent the hydrolysis of the iron salt.[13] To this solution, add 50 mL of 0.5 M oxalic acid (H₂C₂O₄) and heat the mixture to boiling with constant stirring.[11] A yellow precipitate of ferrous oxalate (FeC₂O₄) will form. Allow the precipitate to settle, and then decant the supernatant. Wash the precipitate with hot deionized water.[12]

-

Oxidation and Complexation: To the ferrous oxalate precipitate, add 20 mL of 1 M potassium oxalate (K₂C₂O₄) solution and heat the mixture to 40°C.[12] While maintaining this temperature, slowly add 10 mL of 6% hydrogen peroxide (H₂O₂) dropwise with continuous stirring to oxidize the Fe(II) to Fe(III). A brownish precipitate of ferric hydroxide (Fe(OH)₃) may form.[12]

-

Formation of the Tris(oxalato)ferrate(III) Complex: Heat the resulting solution to boiling and add approximately 20 mL of 0.5 M oxalic acid. The ferric hydroxide precipitate will dissolve, and the solution will turn a vibrant green, indicating the formation of the [Fe(C₂O₄)₃]³⁻ complex.[12]

-

Crystallization: Filter the hot solution to remove any insoluble impurities. To the filtrate, add ethanol to decrease the solubility of the complex salt and induce crystallization.[11] Allow the solution to cool slowly. Green crystals of K₃[Fe(C₂O₄)₃]·3H₂O will form.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a 1:1 ethanol/water mixture, and then with pure ethanol.[11] Allow the crystals to air dry.

Experimental Determination of Magnetic Susceptibility

Two primary methods for determining the magnetic susceptibility of coordination complexes are the Gouy method and the Evans method.

The Gouy Method

The Gouy method is a classical technique that measures the change in weight of a sample when it is placed in a magnetic field.[14]

A long, cylindrical sample is suspended from a balance such that one end is in a region of high magnetic field strength and the other end is in a region of negligible field. A paramagnetic sample will be drawn into the magnetic field, resulting in an apparent increase in weight. Conversely, a diamagnetic sample will be pushed out of the field, causing an apparent decrease in weight.[14]

Caption: Gouy Method Experimental Workflow

The mass susceptibility (χ_g) can be calculated using the following equation:

χ_g = (C * L * Δm) / (10⁹ * m)

where C is the balance calibration constant, L is the sample length in cm, Δm is the change in mass in grams, and m is the mass of the sample in grams.

The molar susceptibility (χ_M) is then calculated by multiplying the mass susceptibility by the molar mass (M.W.) of the complex.

χ_M = χ_g * M.W.

To obtain the corrected paramagnetic susceptibility (χ'_M), the diamagnetic contribution of the constituent atoms and ions must be subtracted. This is done using Pascal's constants.[15][16]

χ'_M = χ_M - χ_D

For K₃[Fe(C₂O₄)₃]·3H₂O, the diamagnetic correction (χ_D) is the sum of the contributions from 3 K⁺ ions, 1 Fe³⁺ ion, 3 C₂O₄²⁻ ions, and 3 H₂O molecules.

| Ion/Molecule | Pascal's Constant (10⁻⁶ cgs units) |

| K⁺ | -14.9 |

| Fe³⁺ | -12.8 |

| C₂O₄²⁻ | -34.0 |

| H₂O | -13.0 |

The effective magnetic moment (μ_eff) is calculated from the corrected molar susceptibility and the absolute temperature (T) using the following equation:[17]

μ_eff = 2.828 * √(χ'_M * T)

-

Uniform Packing: It is crucial to pack the sample uniformly in the Gouy tube to avoid inhomogeneities in the magnetic field experienced by the sample.[14]

-

Ferromagnetic Impurities: Even trace amounts of ferromagnetic impurities can lead to significant errors in the measurement.[18]

-

Temperature Control: Since magnetic susceptibility is temperature-dependent, maintaining a constant and known temperature is essential for accurate results.[19]

The Evans Method (NMR Spectroscopy)

The Evans method is a more modern technique that utilizes an NMR spectrometer to determine the magnetic susceptibility of a paramagnetic substance in solution.[20]

The presence of a paramagnetic solute alters the magnetic field experienced by the solvent molecules, causing a shift in the chemical shift of the solvent's NMR signal.[20] This shift is proportional to the magnetic susceptibility of the solute.

Caption: Evans Method Experimental Workflow

The mass susceptibility (χ_g) is calculated using the following equation:

χ_g = (3 * Δν) / (4 * π * ν₀ * m) + χ₀

where Δν is the frequency difference in Hz, ν₀ is the spectrometer frequency in Hz, m is the concentration of the solute in g/cm³, and χ₀ is the mass susceptibility of the solvent.[21]

The subsequent calculations for molar susceptibility, diamagnetic correction, and effective magnetic moment are the same as for the Gouy method.

-

Solvent Choice: The solvent should be diamagnetic and have a sharp, well-defined NMR signal that does not overlap with any signals from the complex. Deuterated solvents are commonly used.

-

Concentration: The concentration of the paramagnetic species must be known accurately, as it directly influences the calculated susceptibility.

-

Temperature: The temperature of the NMR probe must be stable and accurately known.

-

Solvent Correction: A "solvent correction" term is sometimes necessary to account for the diamagnetism of the solvent, especially for large paramagnetic molecules.[21]

Interpreting the Results for Iron(III) Oxalate

For K₃[Fe(C₂O₄)₃]·3H₂O, the experimentally determined effective magnetic moment is typically around 5.9 B.M.[10] This value is in excellent agreement with the theoretical spin-only magnetic moment for a high-spin d⁵ system (5.92 B.M.), confirming that the iron(III) center has five unpaired electrons. This result supports the classification of the oxalate ligand as a weak-field ligand in this complex.

Conclusion

The magnetic susceptibility of iron(III) oxalate complexes provides a clear and practical illustration of fundamental concepts in coordination chemistry. Through synthesis and characterization using methods like the Gouy balance or Evans NMR, researchers can directly probe the electronic structure of the metal center. The high-spin d⁵ configuration of the tris(oxalato)ferrate(III) anion, confirmed by its magnetic moment, underscores the interplay between the metal ion and its ligand environment. This guide has provided the theoretical framework, detailed experimental protocols, and data analysis procedures to empower scientists in their investigation of these and other paramagnetic coordination compounds.

References

- Experiment 6: Preparation and Analysis of Potassium Trisoxalatoferrate(III) Trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O. (n.d.).

-

Curie's law. (2023, December 27). In Wikipedia. [Link]

-

Curie's Law. (n.d.). BYJU'S. [Link]

-

Inorganic Complex Synthesis: Preparation of Potassium tris(oxalato) iron(III) trihydrate. (n.d.). Studylib. [Link]

- Experiment 1 Synthesis of an Iron Coordination Complex. (n.d.).

-

Pascal's Constants for Diamagnetic Corrections. (n.d.). Studylib. [Link]

-

what theoretical magnetic moment would be used to calculate d5 configurations. (n.d.). Chemist Ai. [Link]

-

Diamagnetic Corrections. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica. [Link]

- Synthesis of Potassium Ferric Oxalate Trihydrate. (n.d.).

-

Gouy's method of magnetic susceptibility. (2014, October 2). Slideshare. [Link]

-

Pascal's constants. (2023, April 29). In Wikipedia. [Link]

-

Curie-Weiss law. (n.d.). Dissemination of IT for the Promotion of Materials Science (DoITPoMS). [Link]

- Carriazo, J. G., et al. (2012). Inquiry-based experiment on the synthesis of K₃[Fe(C₂O₄)₃]·3H₂O. Educación Química, 23(E1), 298-302.

-

Is an oxalate ion a strong field ligand? (2018, March 11). Quora. [Link]

- Piguet, C. (1996). Paramagnetic Susceptibility by NMR: The “Solvent Correction” Removed for Large Paramagnetic Molecules.

- Bain, G. A., & Berry, J. F. (2008). Diamagnetic Corrections and Pascal's Constants.

-

Curie's Law and Paramagnetism. (2023, July 9). YouTube. [Link]

-

Understanding Curie-Weiss Law: Principles and Applications in Magnetism. (n.d.). Allen Overseas. [Link]

-

Pascal's Constants and Constitutive Corrections. (n.d.). La Salle University. [Link]

-

The value of the 'spin only' magnetic moment for one of the following configuration is 2.8. (n.d.). Gauth. [Link]

- Jackson, T. A., et al. (2011). Comparison of High-Spin and Low-Spin Non-heme FeIII–OOH Complexes in O–O Bond Homolysis and H-atom Abstraction Reactivities. Journal of the American Chemical Society, 133(15), 5895-5910.

- Calculate the spin only magnetic moment for low spin octahedral complex of d5 and d6 ions. (n.d.).

-

Evans Method. (n.d.). Scribd. [Link]

-

Calculating the Magnetic Moment. (2021, September 23). YouTube. [Link]

-

Solved d) Calculate the spin-only magnetic moment (μs.o.). (2021, August 19). Chegg.com. [Link]

-

Magnetic Susceptibility of Coordination Compounds. (n.d.). MSU chemistry. [Link]

-

The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility. (2017, September 6). JoVE. [Link]

-

Magnetic Susceptibility determination: Guoy's Balance Method. (n.d.). My Physics Class Room. [Link]

-

Magnetic susceptibility. (2023, October 4). Encyclopedia Magnetica. [Link]

-

Determination of magnetic moment. (n.d.). GCWK. [Link]

-

Calculation of Magnetic Moments. (n.d.). Scribd. [Link]

-

Gouy's Balance: Measurement of Magnetic Susceptibility. (2020, May 15). YouTube. [Link]

- Al-Dhahir, T. A., et al. (2002). Magnetic susceptibility and crystal structure analysis of potassium iron oxalate trihydrate. Materials Chemistry and Physics, 75(1-3), 25-28.

-

Ferrioxalate. (2023, November 28). In Wikipedia. [Link]

-

Oxalate is a weak field ligand, but still [Co(C2O4)3]3- forms a low spin complex. Why? (2021, April 6). Reddit. [Link]

- Narsimhulu, M., et al. (2018). A Comparative Study on Synthesis, Structural, Thermal and Magnetic Behaviour of K2.72[Fe(C2O4)3]·3H2O and K3[Fe(C2O4)3]·3H2O. Chemical Science Review and Letters, 7(25), 340-344.

-

Is Oxalate A Strong Field Ligand - Google Search. (n.d.). Scribd. [Link]

- Harvey, E. (2021). High- or low-spin complex? A guide to facilitate the selection in Ligand Field Theory. Educación Química, 32(4), 147-156.

- Spectroscopic investigations of iron(II) and iron(III) oxalates. (2006). Journal of the Brazilian Chemical Society, 17, 1233-1239.

- Wang, Y., et al. (2021). Elucidating the paramagnetic interactions of an inorganic–organic hybrid radical-functionalized Mn-Anderson cluster. Dalton Transactions, 50(4), 1368-1374.

-

Magnetic Susceptibility Measurements. (2021, August 15). Chemistry LibreTexts. [Link]

- The Synthesis, Chemistry and Magnetic Properties of Potassium Trioxalatoferrate(III). (n.d.).

-

Gouy's Method for Determination of Magnetic Susceptibility. (n.d.). Dalal Institute. [Link]

- Tanaka, K., et al. (2023). Discovery-Based Approach to Identify Multiple Factors That Affect the Spin State of Coordination Complexes Using the Evans NMR Method.

-

Structures With Bidentate Ligands. (n.d.). Coordination Compounds Help Page. [Link]

- Narsimhulu, M., et al. (2017). Synthesis, Structure, Optical, Thermal, Dielectric And Magnetic Properties Of Cation Deficient K2.72 [Fe(C2O4)3]·3.17H2O Crystals. International Journal of Innovative Research in Science, Engineering and Technology, 6(8), 16964-16970.

-

Ligand field theory. (2023, December 14). In Wikipedia. [Link]

-

orgel diagram for d5 configuration with complete explanation / B.Sc. & M. Sc./ GATE / CSIR NET /JAM. (2023, January 26). YouTube. [Link]

-

Ferric oxalate. (2023, October 28). In Wikipedia. [Link]

- Narsimhulu, M., et al. (2012). Synthesis, crystal structure and characterization of chiral, three-dimensional anhydrous potassium tris(oxalato)ferrate(III). Inorganica Chimica Acta, 392, 379-383.

Sources

- 1. Diamagnetic Corrections [wwwchem.uwimona.edu.jm]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. drcarman.info [drcarman.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. chemistai.org [chemistai.org]

- 7. Calculate the spin only magnetic moment for low spin octahedral complex o.. [askfilo.com]

- 8. Curie's law - Wikipedia [en.wikipedia.org]

- 9. Curie-Weiss law [doitpoms.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. studylib.net [studylib.net]

- 12. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 13. holowiki.org [holowiki.org]

- 14. myphysicsclassroom.in [myphysicsclassroom.in]

- 15. studylib.net [studylib.net]

- 16. Pascal's constants - Wikipedia [en.wikipedia.org]

- 17. scribd.com [scribd.com]

- 18. youtube.com [youtube.com]

- 19. dalalinstitute.com [dalalinstitute.com]

- 20. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 21. diverdi.colostate.edu [diverdi.colostate.edu]

A Comprehensive Guide to the Physicochemical Properties of Iron(III) Oxalate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical formula and molecular weight of iron(III) oxalate hexahydrate. As a compound of interest in various research and development applications, a thorough understanding of its fundamental properties is crucial for accurate experimental design and interpretation. This document delineates the precise chemical composition and offers a step-by-step calculation of its molecular weight, ensuring scientific integrity and reproducibility.

Chemical Formula and Structure

Iron(III) oxalate hexahydrate, also known as ferric oxalate hexahydrate, is a coordination compound. The chemical formula for this compound is Fe₂C₆H₁₂O₁₈ [1][2]. A more descriptive representation of its structure is Fe₂(C₂O₄)₃·6H₂O [3][4][5][6]. This formula indicates that the compound consists of two iron atoms in the +3 oxidation state, three oxalate anions (C₂O₄²⁻), and six water molecules of hydration.

The structure of iron(III) oxalate involves the iron cations coordinated to the oxalate ligands. The water molecules are incorporated into the crystal lattice, contributing to the overall stability and crystalline structure of the compound. It typically appears as a green or yellow powder[4][5].

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation of the molecular weight of iron(III) oxalate hexahydrate is a critical step for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and quantitative analysis.

The molecular weight of iron(III) oxalate hexahydrate is 483.84 g/mol [1][2][3][4][5][6][7].

Step-by-Step Calculation

The molecular weight is calculated by summing the atomic masses of all atoms present in the chemical formula, Fe₂(C₂O₄)₃·6H₂O. The atomic masses of the individual elements are as follows:

-

Carbon (C): 12.01 g/mol [12]

-

Hydrogen (H): 1.008 g/mol

The calculation proceeds as follows:

-

Mass of Iron (Fe): 2 atoms × 55.845 g/mol = 111.69 g/mol

-

Mass of Carbon (C): 6 atoms × 12.01 g/mol = 72.06 g/mol

-

Mass of Oxygen (O) in Oxalate: 12 atoms × 16.00 g/mol = 192.00 g/mol

-

Mass of Hydrogen (H) in Water: 12 atoms × 1.008 g/mol = 12.096 g/mol

-

Mass of Oxygen (O) in Water: 6 atoms × 16.00 g/mol = 96.00 g/mol

Total Molecular Weight = 111.69 + 72.06 + 192.00 + 12.096 + 96.00 = 483.846 g/mol

This calculated value is consistent with the referenced literature values.

Summary of Elemental Composition and Molecular Weight

| Element | Symbol | Number of Atoms | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |